N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C16H22N2O6S2 and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide, have been synthesized and characterized. These compounds, including N-(Morpholinothiocarbonyl) benzamide, have shown antifungal activity against major pathogens responsible for plant diseases such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb. The antifungal properties of these compounds highlight their potential application in agricultural science for the protection of crops from fungal pathogens (Zhou Weiqun et al., 2005).
Structural Characterization and Stability
The molecular structure and stability of compounds related to this compound have been investigated through X-ray crystallography and quantum chemical calculations. Studies such as those on N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide have shown how the structure is stabilized by both intra- and intermolecular hydrogen bonds, providing insights into the design of more stable and effective compounds for various applications (Huai‐Lin Pang et al., 2006).
Synthesis of Polycyclic Compounds
The compound and its derivatives can be used in the synthesis of polycyclic compounds, such as imidazolidinones, through redox-annulations with cyclic secondary amines. This synthesis pathway is significant for pharmaceutical and organic chemistry, offering a route to diverse polycyclic structures with potential therapeutic applications (Zhengbo Zhu et al., 2017).
Antioxidant and Enzyme Inhibition
Derivatives incorporating morpholine and piperidine moieties have shown antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase and tyrosinase. These activities are relevant for the development of treatments for diseases associated with oxidative stress and enzymatic dysregulation, such as Alzheimer's and Parkinson's diseases (Nabih Lolak et al., 2020).
Anticonvulsant Activity
Enaminones derived from cyclic beta-dicarbonyl precursors and morpholine have exhibited potent anticonvulsant activity with minimal neurotoxicity. These findings are crucial for the development of safer anticonvulsant medications, highlighting the potential of this compound derivatives in neuropharmacology (I. Edafiogho et al., 1992).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound have been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of This compound ’s action involve the modulation of cell excitability through the activation of GIRK channels . This can lead to changes in various physiological processes, potentially providing therapeutic benefits for conditions like pain, epilepsy, addiction, and anxiety .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S2/c1-17(14-6-11-25(20,21)12-14)16(19)13-2-4-15(5-3-13)26(22,23)18-7-9-24-10-8-18/h2-5,14H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBASQBPNKNBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.